S-methyl-5-thio-D-ribose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O4S |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
(2R,3S,4S)-2,3,4-trihydroxy-5-methylsulfanylpentanal |
InChI |
InChI=1S/C6H12O4S/c1-11-3-5(9)6(10)4(8)2-7/h2,4-6,8-10H,3H2,1H3/t4-,5+,6-/m0/s1 |
InChI Key |
ACWASDPGAVYCNI-JKUQZMGJSA-N |
SMILES |
CSCC(C(C(C=O)O)O)O |
Isomeric SMILES |
CSC[C@H]([C@H]([C@H](C=O)O)O)O |
Canonical SMILES |
CSCC(C(C(C=O)O)O)O |
Synonyms |
5-deoxy-5-(methylthio)ribose 5-methylthioribose |
Origin of Product |
United States |
Biosynthesis and Core Metabolic Pathways
The Methionine Salvage Pathway (Yang Cycle): A Central Metabolic Hub
The methionine salvage pathway is a nearly ubiquitous biochemical route found across all domains of life, including bacteria, plants, and mammals. normalesup.orgwikipedia.org Its primary function is to recycle the methylthio- group from 5'-methylthioadenosine (MTA), a byproduct of various metabolic reactions, to replenish the cellular pool of methionine. normalesup.org This recycling is crucial for sustaining processes that heavily consume S-adenosylmethionine (SAM), such as the biosynthesis of polyamines and the plant hormone ethylene (B1197577). normalesup.orgacs.org
Origin from S-adenosylmethionine (SAM) and 5'-methylthioadenosine (MTA) Catabolism
S-adenosylmethionine (SAM) is a universal donor of methyl groups in a vast number of biological methylation reactions. normalesup.orggenome.jp It is also a critical precursor in the synthesis of polyamines, which are essential for cell growth and proliferation. acs.orgwiley.com During polyamine synthesis, SAM is decarboxylated and donates its aminopropyl group, resulting in the formation of 5'-methylthioadenosine (MTA). wikipedia.orgmedchemexpress.com MTA is also generated during the synthesis of certain quorum-sensing molecules in bacteria. wiley.com Accumulation of MTA can be inhibitory to cellular processes, necessitating its efficient removal and recycling. nih.govnih.gov The methionine salvage pathway catabolizes MTA, allowing for the recovery of both the adenine (B156593) base and the methylthioribose unit to reform methionine. normalesup.orgacs.org
Enzymatic Conversion from 5'-Methylthioadenosine by 5'-Methylthioadenosine Nucleosidase
The initial step in the methionine salvage pathway involves the cleavage of 5'-methylthioadenosine (MTA). This is primarily achieved by the enzyme 5'-methylthioadenosine nucleosidase (MTAN), which catalyzes the hydrolysis of the glycosidic bond in MTA. uniprot.orguniprot.org This reaction yields adenine and S-methyl-5-thio-D-ribose. uniprot.orguniprot.org
Reaction: 5'-Methylthioadenosine + H₂O → Adenine + this compound uniprot.org
In some organisms and pathways, an alternative enzyme, MTA phosphorylase, catalyzes a phosphorolytic cleavage of MTA, directly producing adenine and this compound 1-phosphate (MTR-1-P). nih.govbasys2.ca This bypasses the separate phosphorylation step.
Subsequent Phosphorylation to this compound 1-phosphate (MTR-1-P)
When this compound is formed by the action of MTA nucleosidase, it must be phosphorylated to enter the subsequent steps of the salvage pathway. This phosphorylation is carried out by the enzyme S-methyl-5-thioribose kinase (MTR kinase), which utilizes ATP to convert this compound into this compound 1-phosphate (MTR-1-P). uniprot.org
Reaction: this compound + ATP → this compound 1-phosphate + ADP uniprot.org
This phosphorylation activates the ribose moiety for the subsequent enzymatic transformations.
Downstream Metabolic Transformations to Regenerate Methionine
Following the formation of MTR-1-P, a series of enzymatic reactions convert it into the α-keto acid precursor of methionine, 2-keto-4-methylthiobutyrate (KMTB). acs.orgnih.gov This part of the pathway involves several key enzymes:
MTR-1-P isomerase (MtnA): Converts MTR-1-P to S-methyl-5-thioribulose-1-phosphate (MTRu-1-P). nih.govgenecards.orgwikipedia.org
MTRu-1-P dehydratase (MtnB): Catalyzes the dehydration of MTRu-1-P. nih.govresearchgate.net
Enolase-phosphatase activities (MtnC/MtnX): These steps lead to the formation of 1,2-dihydroxy-3-keto-5-methylthiopentene. acs.orgnih.gov
Aci-reductone dioxygenase (MtnD): Oxidizes the aci-reductone intermediate to form KMTB and formate (B1220265). acs.orgnih.gov
Finally, KMTB is transaminated, often using glutamine as the amino donor, to produce L-methionine, thus completing the salvage cycle. nih.govnih.gov
Diversity of Methionine Salvage Pathways Across Biological Domains
Bacterial Systems (e.g., Klebsiella pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa)
The methionine salvage pathway is crucial for many bacteria, and studies have revealed distinct variations. nih.govnih.gov
Klebsiella pneumoniae : The pathway in K. pneumoniae has been extensively studied and follows a well-defined sequence. acs.orgnih.gov It utilizes an MTA nucleosidase followed by an MTR kinase to produce MTR-1-P. genome.jpnih.gov Subsequent steps involve a series of enzymes (MtnB, MtnC, MtnD) that convert MTR-1-P to KMTB. acs.orgresearchgate.net The final transamination step regenerates methionine. nih.gov
Bacillus subtilis : This bacterium also possesses a complete, oxygen-dependent methionine salvage pathway. nih.govh1.co While chemically similar to the pathway in K. pneumoniae, B. subtilis has recruited different proteins to carry out the reactions. nih.govresearchgate.net For instance, it uses a bifunctional enolase-phosphatase (MtnX) and a RuBisCO-like protein (MtnW) as the enolase. nih.govresearchgate.netoup.com The pathway begins with MTA nucleosidase and MTR kinase (MtnK) activities. uniprot.orgnih.gov
Pseudomonas aeruginosa : A functional methionine salvage pathway has been demonstrated to be essential in P. aeruginosa. nih.govnih.gov Unlike K. pneumoniae and B. subtilis, P. aeruginosa typically initiates the pathway using an MTA phosphorylase, which directly converts MTA into MTR-1-P and adenine. nih.govgenome.jp The pathway includes an MTRu-1-P dehydratase (MtnB) and is critical for the bacterium's metabolism. nih.govgenome.jpkegg.jp
| Organism | Initial MTA Processing Enzyme(s) | Key Downstream Enzymes/Features |
| Klebsiella pneumoniae | MTA nucleosidase (MtnN), MTR kinase | Sequential pathway with MtnB, MtnC, MtnD dioxygenase. acs.orguniprot.orgnih.gov |
| Bacillus subtilis | MTA nucleosidase, MTR kinase (MtnK) | Utilizes a RuBisCO-like protein (MtnW) as an enolase and a bifunctional MtnX. uniprot.orgnih.govresearchgate.net |
| Pseudomonas aeruginosa | MTA phosphorylase (MtnP) | Direct conversion of MTA to MTR-1-P; contains MtnB dehydratase. nih.govnih.gov |
Plant Metabolic Pathways
In plants, the methionine salvage pathway is a vital metabolic loop that sustains the production of ethylene, a key phytohormone regulating growth and development, and polyamines. portlandpress.comnormalesup.org The synthesis of these compounds consumes S-adenosylmethionine (SAM), yielding MTA as a significant byproduct. researchgate.netpnas.org To prevent the inhibitory accumulation of MTA and to conserve sulfur, plants efficiently recycle it. portlandpress.com
The plant pathway initiates with the hydrolysis of MTA by the enzyme 5'-methylthioadenosine nucleosidase (MTN) , which cleaves the glycosidic bond to produce MTR and adenine. Subsequently, MTR is phosphorylated at the C1 position by S-methyl-5-thioribose kinase (MTR kinase) , an ATP-dependent reaction that forms S-methyl-5-thio-α-D-ribose 1-phosphate (MTRP). mybiosource.com This phosphorylation is a critical activation step, preparing the molecule for subsequent enzymatic transformations that ultimately regenerate methionine. The expression of genes in this pathway, such as MTR kinase, is regulated in response to the plant's sulfur nutritional status, underscoring its importance in sulfur homeostasis. portlandpress.comnih.gov
Fungal and Protozoan Pathways
In the yeast Saccharomyces cerevisiae, the pathway predominantly bypasses the formation of free MTR. Yeast cells utilize an MTA phosphorylase (MTAP) , encoded by the MEU1 gene, which directly converts MTA and inorganic phosphate (B84403) into MTRP and adenine. researchgate.netymdb.ca While yeast possesses the genetic machinery for a methionine salvage pathway, the direct phosphorolysis of MTA is the primary route, making MTR a less central intermediate compared to plants. ymdb.caresearchgate.net
In protozoan parasites, the pathway also shows variation, which has been explored for potential therapeutic targets. For instance, the malaria parasite Plasmodium falciparum possesses a highly active MTA phosphorylase , similar to mammals and yeast, which directly produces MTRP from MTA. nih.gov This suggests that, like yeast, P. falciparum largely circumvents the formation of MTR. Consequently, MTR analogs have been found to be inactive against the parasite, whereas MTA analogs show inhibitory effects. nih.gov In contrast, some other protozoa rely on the two-step pathway involving MTN and MTR kinase. researchgate.net The absence of MTR kinase in mammals makes this enzyme in certain protozoa an attractive target for the development of selective antiparasitic drugs. researchgate.netebi.ac.uk
Distinct Metabolic Fates in Mammalian Systems
In mammalian cells, the formation of free this compound is largely bypassed in the main methionine salvage pathway. Mammals utilize MTA phosphorylase (MTAP) , an enzyme that catalyzes the direct phosphorolytic cleavage of MTA into MTRP and adenine. nih.govnih.govnih.gov This single-step conversion is highly efficient and is the principal mechanism for MTA degradation in human tissues. basys2.ca
A key distinction in mammalian systems is the absence of S-methyl-5-thioribose kinase (MTR kinase) . ebi.ac.uk This enzymatic deficiency means that if MTR were to form, mammalian cells would lack the primary mechanism to channel it into the salvage pathway. Therefore, MTR is not a standard intermediate in mammalian methionine recycling. In specific contexts, such as in certain cancer cell lines that are deficient in MTAP, the metabolic landscape is altered. nih.gov In these pathological states, MTA may be secreted and degraded extracellularly to MTR, which can then be taken up by the cells. However, under normal physiological conditions, the direct conversion of MTA to MTRP by MTAP predominates, effectively rendering MTR a dead-end metabolite should it arise intracellularly. nih.govpnas.orgresearchgate.net
Interplay with Related Metabolic Networks
The methionine salvage pathway, with MTR at its core in some organisms, is not an isolated route but is deeply integrated with other fundamental cellular processes.
Linkages to Polyamine Biosynthesis
The most direct and critical link for the methionine salvage pathway is with polyamine biosynthesis. Polyamines, such as spermidine (B129725) and spermine (B22157), are essential polycations involved in numerous cellular functions, including cell growth and proliferation. wiley.com Their synthesis utilizes decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor. wiley.com In this reaction, catalyzed by spermidine synthase and spermine synthase, MTA is released as a stoichiometric byproduct. basys2.cawiley.com
MTA is a potent inhibitor of these synthases, creating a negative feedback loop. nih.gov The constant removal of MTA through the salvage pathway is therefore essential to relieve this product inhibition and allow for sustained polyamine production. normalesup.orgnih.gov This makes the efficiency of MTA metabolism, whether through MTR or directly to MTRP, a key regulatory node controlling cellular polyamine levels.
Connections to Transmethylation Reactions
Transmethylation reactions are fundamental to cellular regulation, involving the transfer of a methyl group from S-adenosylmethionine (SAM) to a vast array of substrates, including DNA, RNA, proteins, and lipids. nih.govresearchgate.net These reactions, catalyzed by methyltransferases, produce S-adenosylhomocysteine (SAH) as a byproduct. nih.govresearchgate.net SAH is then hydrolyzed to homocysteine, which can be remethylated to form methionine, completing the SAM cycle. nih.gov
The methionine salvage pathway is intrinsically connected to this network by its role in regenerating methionine, the ultimate precursor of SAM. nih.gov By salvaging the methylthio- group from MTA—a product derived from SAM in the competing polyamine pathway—the cell ensures the methionine pool is robustly maintained. This replenishment is crucial for sustaining the high flux through the SAM cycle required for all cellular methylation events, which are vital for epigenetic regulation and metabolic control. pnas.orgwiley.com
Contributions to Cellular Sulfur Homeostasis
The methionine salvage pathway is a cornerstone of sulfur conservation within the cell. Methionine is one of the primary sulfur-containing amino acids, and its synthesis is metabolically expensive. pnas.orgmdpi.com The pathway that recycles MTA back to methionine ensures that the sulfur atom from the original methionine molecule is not lost. normalesup.orgnih.gov
This recycling is particularly critical under conditions of sulfur limitation. nih.govnih.gov In plants and microorganisms, the availability of sulfur in the environment directly influences the expression and activity of enzymes within the salvage pathway. portlandpress.comebi.ac.uk By efficiently reclaiming the sulfur from MTA, the cell reduces its dependence on de novo synthesis of methionine from cysteine, which in turn relies on the assimilation of inorganic sulfate. mdpi.com This conservation strategy is a key part of the broader network that manages the cell's sulfur resources, ensuring that this essential element is available for the synthesis of not only methionine but also cysteine, glutathione, and other vital sulfur-containing compounds. researchgate.netwiley.com
Enzymology of S Methyl 5 Thio D Ribose Metabolism
S-methyl-5-thioribose Kinase (MTR Kinase; EC 2.7.1.100)
S-methyl-5-thioribose kinase, also known as MTR kinase, is the enzyme responsible for the first committed step in the methionine salvage pathway. researchgate.net It belongs to the transferase family, specifically phosphotransferases that utilize an alcohol group as an acceptor. wikipedia.org The systematic name for this enzyme is ATP:S-methyl-5-thio-D-ribose 1-phosphotransferase. wikipedia.org
Catalytic Mechanism and Biochemical Properties
MTR kinase catalyzes the ATP-dependent phosphorylation of this compound at the C-1 hydroxyl group of the ribose moiety. nih.gov The reaction produces S-methyl-5-thio-alpha-D-ribose 1-phosphate (MTR-1-P) and adenosine (B11128) diphosphate (B83284) (ADP). wikipedia.orgyeastgenome.org This phosphorylation is a critical activation step, preparing the MTR molecule for subsequent isomerization. The enzyme from Arabidopsis thaliana exhibits an optimal pH between 8.5 and 9.0. uniprot.org Structural studies of MTR kinase from Bacillus subtilis suggest a dissociative mechanism for the reaction. nih.gov
Substrate Specificity and Affinity (Km values for ATP and this compound)
MTR kinase exhibits a narrow substrate specificity. researchgate.net The enzyme's affinity for its substrates, ATP and this compound, has been determined for the enzyme from Enterobacter aerogenes. nih.gov The Michaelis constant (Km) for ATP is 7.4 x 10⁻⁵ M, and for this compound, it is 8.1 x 10⁻⁶ M. researchgate.netnih.gov The enzyme from rice (Oryza sativa), OsMTK1, displays cooperative kinetics with a K₀.₅ of 16.8 μM for MTR. nih.gov
| Enzyme Source | Substrate | Km Value |
| Enterobacter aerogenes | ATP | 7.4 x 10⁻⁵ M |
| Enterobacter aerogenes | This compound | 8.1 x 10⁻⁶ M |
| Oryza sativa (OsMTK1) | This compound | 16.8 μM (K₀.₅) |
Requirements for Divalent Cations and Sulfhydryl Reagents
The activity of MTR kinase is strictly dependent on the presence of a divalent cation. researchgate.netnih.gov Structural analysis of the Bacillus subtilis enzyme has identified a DXE motif (Asp250-Glu252) responsible for coordinating with magnesium, which is essential for catalysis. nih.gov Additionally, the enzyme requires a sulfhydryl reagent for its activity, indicating the importance of reduced cysteine residues for maintaining its catalytic conformation or function. researchgate.netnih.gov
Comparative Enzymology: Absence or Presence Across Organisms
MTR kinase is a key enzyme in the methionine salvage pathway in bacteria and plants. nih.govnih.gov It has been identified and studied in various bacteria, including Enterobacter aerogenes, Klebsiella pneumoniae, and Bacillus subtilis. nih.gov The enzyme is also present in plants like Arabidopsis thaliana and rice (Oryza sativa). nih.gov Notably, a homolog for MTR kinase is absent in mammals, making it a potential target for the development of novel antibiotics. nih.govebi.ac.uk In animals, the functions of MTA nucleosidase and MTR kinase are combined in a single enzyme, MTA phosphorylase, which catalyzes an ATP-independent conversion. nih.gov
Structural Biology and Conformational Dynamics Research (e.g., PDB accession codes)
The three-dimensional structure of MTR kinase has been elucidated, providing insights into its function. The enzyme from Bacillus subtilis has a bilobal structure similar to eukaryotic protein kinases but with some unique features. nih.gov It lacks the typical DFG motif for magnesium coordination, instead using a DXE motif. nih.gov The binding site for MTR involves an HGD motif, a distinct twin arginine motif (Arg340/Arg341), and a W-loop that helps regulate substrate specificity. nih.gov Unlike many other kinases, MTR kinase does not undergo significant lobe closure upon substrate binding. nih.gov
Several crystal structures of MTR kinase are available in the Protein Data Bank (PDB), including:
| PDB Accession Code | Organism | Description |
| 2OLC | Bacillus subtilis | Apo-form |
| 2PU8 | Bacillus subtilis | Complex with ADP |
| 2PUI | Bacillus subtilis | Complex with ADP and Phosphate (B84403) |
| 2PUL | Bacillus subtilis | Complex with AMPPCP |
| 2PUN | Bacillus subtilis | Complex with AMPPCP and MTR |
| 2PUP | Bacillus subtilis | Structure of MTR Kinase |
S-methyl-5-thioribose 1-phosphate Isomerase (MTR-1-P Isomerase; EC 5.3.1.23)
Following the phosphorylation of MTR, the next step in the methionine salvage pathway is catalyzed by S-methyl-5-thioribose 1-phosphate isomerase (also known as MTR-1-P isomerase or M1Pi). nih.govwikipedia.org This enzyme is classified as an isomerase, specifically an intramolecular oxidoreductase that interconverts aldoses and ketoses. wikipedia.org Its systematic name is S-methyl-5-thio-α-D-ribose-1-phosphate aldose-ketose-isomerase. wikipedia.orgqmul.ac.uk
This enzyme catalyzes the reversible isomerization of S-methyl-5-thio-alpha-D-ribose 1-phosphate to S-methyl-5-thio-D-ribulose 1-phosphate. wikipedia.orgqmul.ac.ukebi.ac.uk This reaction is a crucial step in preparing the molecule for the subsequent reactions leading to the regeneration of methionine. wikipedia.org Structural studies on the enzyme from the archaeon Pyrococcus horikoshii suggest that the catalytic mechanism proceeds through a cis-phosphoenolate intermediate, facilitated by a hydrophobic active-site microenvironment. nih.gov The enzyme has been identified in various organisms, including bacteria, archaea, and eukaryotes like mice and humans. nih.govgenome.jpuniprot.org
Isomerization Reactions and Products (e.g., S-methyl-5-thio-D-ribulose 1-phosphate)
The isomerization of this compound 1-phosphate (MTR-1-P) to S-methyl-5-thio-D-ribulose 1-phosphate (MTRu-1-P) is a critical step in the methionine salvage pathway. maxapress.com This reaction is catalyzed by the enzyme S-methyl-5-thioribose-1-phosphate isomerase (MTR-1-P isomerase), also known as MtnA. chemrxiv.orgwikipedia.org This enzyme belongs to the isomerase family, specifically the intramolecular oxidoreductases that interconvert aldoses and ketoses. wikipedia.org
The substrate, MTR-1-P, is an aldose phosphate, and the product, MTRu-1-P, is a ketose phosphate. wikipedia.orgchemrxiv.org The reaction involves the transfer of a hydrogen atom between the C1 and C2 carbons of the ribose moiety. chemrxiv.org In Bacillus subtilis, the MTR-1-P isomerase has a molecular mass of 76 kDa and is composed of two subunits. tandfonline.com The reaction is reversible, with an equilibrium constant ([MTRu-1-P]/[MTR-1-P]) of 6. tandfonline.com
The product of this isomerization, MTRu-1-P, is subsequently converted into other intermediates in the methionine salvage pathway. oup.com Specifically, MTRu-1-P is dehydrated by MTRu-1-P dehydratase (MtnB) to form 2,3-diketo-5-methylthiopentyl-1-phosphate. chemrxiv.orgstring-db.org This intermediate is then enolized by DK-MTP-1-P enolase. oup.com
Table 1: Key Molecules in the Isomerization of this compound 1-phosphate
| Molecule | Abbreviation | Role |
| This compound 1-phosphate | MTR-1-P | Substrate (aldose phosphate) |
| S-methyl-5-thio-D-ribulose 1-phosphate | MTRu-1-P | Product (ketose phosphate) |
| S-methyl-5-thioribose-1-phosphate isomerase | MtnA | Enzyme catalyzing the reaction |
Mechanistic Studies of Aldose-Ketose Isomerization
The enzymatic isomerization of aldoses to ketoses typically proceeds through one of two well-established mechanisms: a proton-transfer mechanism or a hydride-transfer mechanism. chemrxiv.org Both of these canonical pathways require the substrate to be in its open-chain aldehyde form. However, the substrate for MTR-1-P isomerase, this compound 1-phosphate, is a phosphate ester and cannot readily form an aldehyde. chemrxiv.orgresearchgate.net This has led to investigations into a novel mechanism for this particular aldose-ketose isomerization.
Mechanistic studies on MTR-1-P isomerase (MtnA) from Bacillus subtilis have provided evidence for a third, distinct mechanism. chemrxiv.org This proposed mechanism involves an E2 elimination–tautomerization sequence. chemrxiv.org The key steps in this proposed mechanism are the opening of the ribofuranose ring followed by the transfer of a hydrogen between C1 and C2. chemrxiv.org
Kinetic isotope effect studies have been instrumental in elucidating this mechanism. chemrxiv.org The measurement of primary 2H and 13C kinetic isotope effects indicated that the ring opening and the hydrogen transfer occur in a single, rate-limiting step. chemrxiv.org Furthermore, inverse solvent kinetic isotope effects and inverse kinetic solvent viscosity effects suggest a conformational change in the protein after the substrate binds. chemrxiv.org These studies have implicated a cysteine residue (Cys160 in B. subtilis) as the catalytic base that facilitates the proton shuttle between C1 and C2. chemrxiv.org
Unlike many other sugar isomerases that utilize an enediol intermediate and incorporate a proton from the solvent, studies with MTR-1-P isomerase in a D2O medium have shown no incorporation of deuterium (B1214612) into the product. tandfonline.com This finding further supports a mechanism that is distinct from the common proton-transfer pathway. tandfonline.com
Evolutionary Relationships to the RuBisCO Superfamily
Intriguing evolutionary connections have been discovered between enzymes of the methionine salvage pathway and the RuBisCO (ribulose-1,5-bisphosphate carboxylase/oxygenase) superfamily. While MTR-1-P isomerase (MtnA) itself is not a member, a subsequent enzyme in the pathway, which acts on a downstream product of MTRu-1-P, is a RuBisCO-like protein (RLP). oup.comoup.com
In Bacillus subtilis, the RLP has been identified as 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1-P) enolase. oup.comoup.com The substrate for this RLP, DK-MTP-1-P, shares significant structural similarity with ribulose-1,5-bisphosphate (RuBP), the substrate for photosynthetic RuBisCO. oup.comoup.com This structural resemblance provides a basis for the evolutionary relationship.
The enolase reaction catalyzed by the B. subtilis RLP is analogous to a part of the reaction catalyzed by photosynthetic RuBisCO. oup.com This functional and structural similarity suggests a divergent evolution from a common ancestor. While photosynthetic RuBisCO is central to carbon fixation in the Calvin cycle, the RLPs in the methionine salvage pathway have evolved a different function. oup.com The study of these RLPs offers insights into how new enzymatic functions can evolve within a protein superfamily. nih.gov It is important to note that while some RLPs have been shown to catalyze reactions in the methionine salvage pathway, RuBisCO from Rhodospirillum rubrum did not exhibit promiscuity for these reactions, indicating a clear functional divergence. nih.gov
Table 2: Comparison of RuBisCO and RuBisCO-Like Protein in the Methionine Salvage Pathway
| Feature | Photosynthetic RuBisCO | RuBisCO-Like Protein (in B. subtilis) |
| Function | Carbon fixation (carboxylation/oxygenation) | DK-MTP-1-P enolase reaction |
| Pathway | Calvin Cycle | Methionine Salvage Pathway |
| Substrate | Ribulose-1,5-bisphosphate (RuBP) | 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1-P) |
| Evolution | Part of the RuBisCO superfamily | Part of the RuBisCO superfamily, diverged in function |
Enzymes Catalyzing Oxidative Carbon-Carbon Bond Cleavage
Aci-Reductone Dioxygenases in MTR-1-P Pathway
Aci-reductone dioxygenase (ARD) is a key enzyme in the methionine salvage pathway that catalyzes the oxidative cleavage of a carbon-carbon bond. nih.govresearchgate.net Specifically, it acts on the aci-reductone intermediate, 1,2-dihydroxy-3-keto-5-methylthiopentene (DHK-MTPene), which is formed in several steps from MTRu-1-P. string-db.org The product of the ARD-catalyzed reaction is 2-keto-4-methylthiobutyrate (KMTB), the direct precursor to methionine, and formate (B1220265). string-db.orgresearchgate.net
ARDs are metalloenzymes, and their catalytic activity is dependent on the divalent metal ion present in the active site. nih.govresearchgate.net When iron (Fe²⁺) is bound, ARD catalyzes the "on-pathway" reaction, leading to the formation of KMTB and the successful recycling of methionine. nih.govnih.gov However, if other divalent cations such as nickel (Ni²⁺) are present, ARD catalyzes an "off-pathway" reaction, producing methylthiopropionate, carbon monoxide, and formate. researchgate.netnih.gov This dual functionality based on the metal cofactor is a unique characteristic of acireductone dioxygenases. nih.gov
Role of Dioxygen Consumption and Formate Formation
The reaction catalyzed by aci-reductone dioxygenase (ARD) involves the consumption of molecular oxygen (dioxygen). researchgate.netnih.gov In the on-pathway reaction catalyzed by Fe²⁺-ARD, dioxygen is utilized to oxidatively cleave the C1-C2 bond of the aci-reductone substrate. nih.gov This cleavage results in the formation of two products: 2-keto-4-methylthiobutyrate (KMTB) and formate. string-db.orgresearchgate.net
The formation of formate is a direct consequence of the oxidative cleavage of the aci-reductone. string-db.org The consumption of dioxygen is essential for this step, classifying ARD as a dioxygenase. nih.gov In the off-pathway reaction catalyzed by Ni²⁺-ARD, dioxygen is also consumed, but the products are different, highlighting the critical role of the metal cofactor in directing the reaction pathway. researchgate.netnih.gov
Proposed Mechanisms for Intramolecular Dioxygenase Activity
The mechanism of dioxygen activation and subsequent intramolecular carbon-carbon bond cleavage by aci-reductone dioxygenase (ARD) has been a subject of significant research. For the on-pathway reaction catalyzed by Fe²⁺-ARD, computational studies suggest that the iron center plays a crucial role in activating the bound dioxygen. nih.gov
One proposed mechanism involves the binding of the aci-reductone substrate to the Fe²⁺ center in a bidentate fashion. nih.gov This binding is thought to trigger the dissociation of a protein residue from the iron, allowing for the direct binding of dioxygen to the metal. nih.gov The Fe²⁺ is proposed to promote the homolytic cleavage of the O-O bond of the bound dioxygen. nih.gov This event initiates the cleavage of the C1-C2 bond of the substrate. nih.gov
In contrast, for ARDs containing other divalent metals with higher M³⁺/M²⁺ redox potentials, this pathway is not favored. nih.gov Instead, the reaction is thought to proceed through a mechanism more analogous to that of quercetin (B1663063) 2,3-dioxygenase. nih.govdavidpublisher.com These mechanistic proposals are supported by a combination of experimental techniques, including EPR and Mössbauer spectroscopy, as well as computational (QM/MM) studies. nih.gov
Other Downstream Enzymes (e.g., Enolases, Phosphatases, Aminotransferases)
The conversion of this compound (MTR) into methionine is a multi-step process involving a series of specialized enzymes that follow the initial phosphorylation and isomerization steps. After the formation of 5-methylthioribulose-1-phosphate (MTRu-1-P), the pathway proceeds through the action of a dehydratase (MtnB), which produces 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1-P). nih.govpnas.orgtandfonline.com Following this dehydration, a cascade of enzymes, including enolases, phosphatases, and aminotransferases, completes the salvage of methionine. The organization of these enzymatic steps can vary between organisms, with some utilizing distinct monofunctional enzymes and others employing bifunctional proteins that catalyze consecutive reactions. nih.govnih.gov
The enolization of DK-MTP-1-P is a critical step in the methionine salvage pathway. This reaction is catalyzed by enzymes that are notably homologous to Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). nih.govoup.com
In organisms like Bacillus subtilis, this step is performed by a dedicated enzyme known as 2,3-diketo-5-methylthiopentyl-1-phosphate enolase, encoded by the mtnW gene. ebi.ac.ukuniprot.orgoup.com This enzyme, also referred to as a RuBisCO-like protein (RLP), specifically catalyzes the enolization of DK-MTP-1-P to form 2-hydroxy-3-keto-5-methylthiopentenyl-1-phosphate (HK-MTPenyl-1-P). uniprot.orgdrugbank.com Despite its structural similarity to photosynthetic RuBisCO, it does not possess carboxylase or oxygenase activity. nih.govuniprot.org The identification of B. subtilis RLP as the DK-MTP-1-P enolase was a key finding in elucidating the pathway's complete sequence of reactions. oup.comoup.com
In other species, the enolase activity is part of a bifunctional enzyme. nih.gov For instance, the MtnC enzyme found in many organisms acts as an enolase-phosphatase, performing both the enolization of DK-MTP-1-P and the subsequent dephosphorylation of the product. nih.govplos.org Similarly, the human enzyme Enolase-phosphatase E1 (ENOPH1) is a bifunctional enzyme with both phosphatase and an atypical enolase activity essential for the methionine salvage pathway. prospecbio.com In Tetrahymena thermophila, the MtnB domain of a large fusion protein, MtnBD, has been shown to acquire and catalyze both the preceding dehydratase reaction and the enolase reaction. plos.org
| Enzyme Name | Gene (Organism Example) | EC Number | Function | Substrate | Product | Key Characteristics |
|---|---|---|---|---|---|---|
| 2,3-diketo-5-methylthiopentyl-1-phosphate enolase | mtnW (Bacillus subtilis) | 5.3.2.5 | Monofunctional Enolase | 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1-P) | 2-hydroxy-3-keto-5-methylthiopentenyl-1-phosphate (HK-MTPenyl-1-P) | Homologous to RuBisCO (RuBisCO-like protein). nih.govuniprot.orgoup.com |
| Enolase-phosphatase | mtnC (Klebsiella pneumoniae) | N/A (bifunctional) | Bifunctional Enolase/Phosphatase | 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1-P) | 1,2-dihydroxy-3-keto-5-methylthiopentene | Catalyzes two sequential steps in the pathway. nih.govplos.org |
| Enolase-phosphatase E1 | ENOPH1 (Homo sapiens) | N/A (bifunctional) | Bifunctional Enolase/Phosphatase | 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1-P) | Acireductone | Belongs to the halo-acid dehalogenase (HAD)-like hydrolase superfamily. prospecbio.com |
Following the enolase reaction, a phosphatase is required to remove the phosphate group from HK-MTPenyl-1-P, yielding an acireductone. In the B. subtilis pathway, this dephosphorylation is catalyzed by a specific enzyme, 2-hydroxy-3-keto-5-methylthiopentenyl-1-phosphate phosphatase, which is encoded by the mtnX gene. nih.govoup.com This enzyme acts on the product of the MtnW enolase.
As mentioned previously, in many other organisms, this phosphatase activity is integrated into a bifunctional enzyme, MtnC, which handles both enolization and dephosphorylation. tandfonline.comnih.gov This fusion of activities streamlines the pathway, directly converting DK-MTP-1-P to the acireductone product. nih.gov The product of this phosphatase step, 1,2-dihydroxy-3-keto-5-methylthiopentene (an acireductone), is the substrate for the next enzyme in the pathway, acireductone dioxygenase (ARD). nih.govacs.org
| Enzyme Name | Gene (Organism Example) | EC Number | Function | Substrate | Product | Key Characteristics |
|---|---|---|---|---|---|---|
| 2-hydroxy-3-keto-5-methylthiopentenyl-1-phosphate phosphatase | mtnX (Bacillus subtilis) | 3.1.3.87 | Monofunctional Phosphatase | 2-hydroxy-3-keto-5-methylthiopentenyl-1-phosphate (HK-MTPenyl-1-P) | 1,2-dihydroxy-3-keto-5-methylthiopentene | Works in concert with the MtnW enolase. nih.govoup.com |
| Enolase-phosphatase | mtnC (Klebsiella pneumoniae) | 3.1.3.77 (Acireductone synthase) | Bifunctional Enolase/Phosphatase | 2,3-diketo-5-methylthiopentyl-1-phosphate (DK-MTP-1-P) | 1,2-dihydroxy-3-keto-5-methylthiopentene | Directly produces the substrate for acireductone dioxygenase. nih.govgenome.jp |
The final step in the methionine salvage pathway is the transamination of 4-methylthio-2-oxobutanoate (B1231810) (KMTB), the product of the acireductone dioxygenase (ARD) reaction, to regenerate L-methionine. nih.govwikipedia.org This reaction is catalyzed by a methionine aminotransferase.
These aminotransferases can exhibit broad substrate specificity. nih.gov For example, the enzyme from Klebsiella pneumoniae can utilize several different amino acids as the amino group donor, with aromatic amino acids being particularly effective. genome.jp In Bacillus subtilis, the final step is catalyzed by an aminotransferase, designated MtnV, which preferentially uses glutamine as the amino donor over glutamate. normalesup.org This produces α-ketoglutaramate, which is then hydrolyzed to α-ketoglutarate and ammonium (B1175870) in an essentially irreversible step, preventing the degradation of the newly synthesized methionine. normalesup.orgresearchgate.net
| Enzyme Name | Gene (Organism Example) | EC Number | Function | Substrate (Amino Acceptor) | Amino Donor | Product |
|---|---|---|---|---|---|---|
| Methionine transaminase | (Klebsiella pneumoniae) | 2.6.1.88 | Transamination | 4-methylthio-2-oxobutanoate (KMTB) | Various L-amino acids (aromatic are effective) | L-methionine |
| Aminotransferase | mtnV (Bacillus subtilis) | N/A | Transamination | 4-methylthio-2-oxobutanoate (KMTB) | Glutamine | L-methionine |
Biological and Physiological Functions of S Methyl 5 Thio D Ribose
Regulation of Intracellular Methionine Levels and Availability
S-methyl-5-thio-D-ribose is a key intermediate in the methionine salvage pathway, which is crucial for maintaining intracellular methionine concentrations. wikipedia.org This pathway recycles the methylthio- group from S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous cellular reactions. wiley.com After SAM donates its methyl group, it is converted to S-adenosylhomocysteine (SAH), and subsequently, the methylthioadenosine (MTA) portion is cleaved off. mdpi.com
MTA is then acted upon by MTA nucleosidase to produce MTR and adenine (B156593). nih.gov MTR is subsequently phosphorylated by MTR kinase to form this compound-1-phosphate (MTR-1-P). wikipedia.orgqmul.ac.uk This phosphorylation is a critical regulatory step, as it commits MTR to the methionine salvage pathway. A series of enzymatic reactions then convert MTR-1-P back into methionine, thus completing the cycle. basys2.ca This recycling mechanism is vital for sustaining the pool of methionine available for protein synthesis and other essential metabolic processes. wiley.compnas.org In T-cells, for instance, antigen receptor activation triggers the methionine cycle, leading to the accumulation of downstream metabolites like MTA and MTR-1-P, highlighting the pathway's importance in immune cell function. elifesciences.org
Contribution to Cellular Growth and Development in Microorganisms and Plants
The methionine salvage pathway, and by extension this compound, is integral to the growth and development of both microorganisms and plants. In many bacteria, the inability to salvage methionine can lead to severe growth defects. nih.gov The pathway ensures a continuous supply of methionine, which is not only a building block for proteins but also a precursor for polyamines and the plant hormone ethylene (B1197577), both of which are essential for development. pnas.org
In plants, the synthesis of ethylene, which regulates processes like fruit ripening, senescence, and germination, is directly linked to the methionine salvage pathway. nih.gov Similarly, polyamines, which are involved in cell division and differentiation, are synthesized from SAM, with MTA as a byproduct that is recycled via MTR. pnas.org The efficient recycling of the methylthio- group through MTR is therefore crucial for these developmental processes. Research has shown that microorganisms in the plant rhizosphere can influence plant growth and development, in part by modulating nutrient availability and phytohormone levels, processes that are connected to sulfur and methionine metabolism. mdpi.com
Responses to Environmental Stress and Nutrient Limitation
The methionine salvage pathway, involving this compound, plays a role in how organisms respond to environmental stress, particularly in relation to sulfur availability. Sulfur is an essential macronutrient, and its availability can significantly impact cellular metabolism. nih.govresearchgate.net Under conditions of sulfur limitation, the efficient recycling of sulfur-containing compounds like methionine becomes even more critical. frontiersin.org
In plants, sulfur deficiency can lead to an increase in ethylene production, which acts as a signaling molecule to adjust the plant's metabolism to the nutrient-limited conditions. frontiersin.org This response is directly linked to the methionine salvage pathway. mdpi.com Furthermore, the pathway is connected to the synthesis of nicotianamine, a phytosiderophore involved in metal uptake and transport, which is important for plants growing in soils with low micronutrient availability or high concentrations of toxic heavy metals. d-nb.info Studies on durum wheat have shown that exposure to cadmium leads to the upregulation of the methionine salvage pathway, suggesting its role in the plant's stress response. d-nb.info
Role in Quorum Sensing and Bacterial Communication (indirectly through pathway products)
While this compound itself is not a signaling molecule, the pathway it is part of is indirectly linked to quorum sensing, a form of bacterial communication. Quorum sensing relies on the production and detection of small signaling molecules called autoinducers, which allow bacteria to coordinate their behavior in a population-density-dependent manner. nih.govnih.gov
Specialized Metabolic Fates (e.g., secretion as a "dead-end" metabolite in E. coli)
In some organisms, under certain conditions, this compound can be treated as a "dead-end" metabolite. This occurs when the cell lacks the necessary enzymes to further process it or when the pathway is otherwise blocked. In Escherichia coli, for example, MTR can accumulate and block spermidine (B129725) biosynthesis unless it is secreted from the cell. This highlights that the metabolic fate of MTR is context-dependent.
The identification of such dead-end metabolites is important for understanding the completeness of metabolic networks and for developing accurate metabolic models. oup.complos.org In the case of E. coli, the secretion of MTR is a mechanism to prevent its accumulation and the resulting metabolic inhibition.
Regulatory Mechanisms Governing S Methyl 5 Thio D Ribose Metabolism
Transcriptional and Translational Control of Pathway Gene Expression
The expression of genes involved in the methionine salvage pathway is tightly controlled to respond to the cellular demand for methionine and its derivatives. In many organisms, the genes encoding the enzymes of this pathway are organized into operons, allowing for coordinated regulation. researchgate.net
A significant regulatory mechanism at the transcriptional level involves riboswitches, which are structured non-coding RNA domains within the 5' untranslated region of messenger RNAs (mRNAs). mdpi.com In Bacillus subtilis, for instance, the expression of genes in the mtnWXBD and mtnKA operons, which are part of the methionine salvage pathway, is regulated by S-box riboswitches. researchgate.net These riboswitches directly sense the cellular concentration of S-adenosylmethionine (SAM), a key metabolite derived from methionine. When SAM levels are low, the riboswitch adopts a conformation that allows for transcription of the downstream genes, thereby increasing the capacity to salvage methionine. Conversely, high levels of SAM induce a conformational change in the riboswitch that leads to premature transcription termination, thus down-regulating the pathway. researchgate.net
In addition to riboswitches, transcription factors also play a critical role. In human cells, transcription factors such as MYC and ATF4 have been shown to regulate the expression of enzymes involved in amino acid metabolism, including those in the methionine cycle. biorxiv.org Overexpression of certain pathway components, like the enzyme ADI1, has been shown to alter the expression of a variety of cancer-related genes by increasing SAM levels and subsequently altering genome-wide promoter methylation profiles. nih.gov This highlights a link between the methionine salvage pathway and epigenetic regulation of gene expression. nih.govwikipathways.org
Post-Translational Modification and Enzyme Activity Regulation
The activity of enzymes within the methionine salvage pathway is further modulated by post-translational modifications (PTMs). These modifications can rapidly alter an enzyme's catalytic efficiency, stability, and subcellular localization in response to cellular signals. creative-proteomics.com
Phosphorylation is a key PTM that regulates enzymes in the broader methionine metabolic network. For example, the phosphorylation of methionine adenosyltransferase (MAT), the enzyme that synthesizes SAM from methionine and ATP, by protein kinase C (PKC) can increase its activity. creative-proteomics.com While direct evidence for the phosphorylation of all enzymes specific to the S-methyl-5-thio-D-ribose segment of the pathway is still emerging, the principle of regulation by phosphorylation is well-established in the connected metabolic routes.
Other PTMs, such as acetylation and ubiquitination, also play roles in regulating the activity of enzymes in methionine metabolism. creative-proteomics.com For instance, arginine methylation, a PTM that consumes SAM, can itself be regulated, creating complex feedback loops. nih.gov The enzymes responsible for these modifications are themselves subject to regulation, adding another layer of control.
It is important to note that the enzymes of the methionine salvage pathway can also be regulated through interactions with other proteins. These protein-protein interactions can influence enzyme activity and integrate the pathway with other cellular processes. creative-proteomics.com
Allosteric Regulation of Key Enzymes
Allosteric regulation provides a rapid and sensitive mechanism for controlling the flow of metabolites through the methionine salvage pathway. This type of regulation involves the binding of a molecule to a site on the enzyme other than the active site (an allosteric site), which induces a conformational change that either activates or inhibits the enzyme's activity. byjus.com
A primary example of allosteric regulation in the broader methionine metabolic network is the feedback inhibition of methionine adenosyltransferase (MAT) by its product, S-adenosylmethionine (SAM). creative-proteomics.com When SAM levels are high, it binds to an allosteric site on MAT, inhibiting its activity and thus reducing further SAM synthesis. This ensures that the cellular concentration of this critical methyl donor is maintained within a tight range. creative-proteomics.com
While specific allosteric sites on all enzymes of the this compound metabolism are not fully characterized in all organisms, the principle of allosteric control is fundamental to metabolic regulation. The intricate network of metabolic pathways connected to methionine salvage suggests that various intermediates could act as allosteric regulators of the pathway's enzymes, allowing for fine-tuning of metabolic flux in response to the availability of substrates and the demand for products.
Feedback Inhibition and Feedforward Activation within the Methionine Salvage Pathway
Feedback inhibition and feedforward activation are crucial regulatory mechanisms that ensure the efficient and balanced operation of the methionine salvage pathway. These mechanisms allow the pathway to respond dynamically to changes in the concentrations of its own intermediates and end-products. cambridge.org
Feedback Inhibition: The most prominent example of feedback inhibition is the regulation of S-adenosylmethionine (SAM) synthesis. SAM, a product derived from methionine, acts as a feedback inhibitor of methionine adenosyltransferase (MAT), the enzyme that catalyzes its own formation. creative-proteomics.com This prevents the over-accumulation of SAM, which can be toxic to the cell. Similarly, S-adenosylhomocysteine (SAH), the by-product of SAM-dependent methylation reactions, can act as a competitive inhibitor of methyltransferases, effectively creating a feedback loop that is sensitive to the SAM/SAH ratio. nih.gov The accumulation of 5'-methylthioadenosine (MTA), the precursor to this compound, can also inhibit the activity of enzymes involved in polyamine synthesis, demonstrating cross-pathway feedback regulation. nih.govplos.org
Influence of Cellular Energy Status (e.g., ATP/ADP ratios)
The metabolism of this compound is intrinsically linked to the cellular energy status, primarily reflected by the ratio of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP). Several steps in the methionine salvage pathway and connected pathways are ATP-dependent, making them sensitive to fluctuations in cellular energy levels. creative-proteomics.complos.org
Conversely, a low ATP/ADP ratio, which occurs during metabolic stress, can limit the activity of ATP-dependent enzymes. elifesciences.org For example, the phosphorylation of this compound to this compound-1-phosphate is catalyzed by S-methyl-5-thioribose kinase, an enzyme that utilizes ATP as a phosphate (B84403) donor. wikipedia.org Therefore, a decrease in the cellular ATP pool would likely reduce the rate of this reaction, thereby slowing down the methionine salvage pathway.
Furthermore, the cellular energy status can indirectly influence the pathway through the regulation of gene expression and the activity of signaling pathways. For instance, AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that is activated by high AMP levels (indicative of low energy), can modulate the expression of genes and the activity of enzymes involved in methionine metabolism. creative-proteomics.com
Advanced Research Methodologies for S Methyl 5 Thio D Ribose Studies
Isotopic Labeling Techniques for Metabolic Flux Analysis
Isotopic labeling is a powerful tool for elucidating metabolic pathways by tracing the journey of atoms through a series of biochemical reactions. In the context of MTR metabolism, stable and radioactive isotopes have been instrumental in defining the origin and destination of its constituent atoms.
Applications of [1-¹³C]S-methyl-5-thio-D-ribose for Tracing Carbon Fate
The synthesis and use of this compound labeled with carbon-13 at the first carbon position ([1-¹³C]MTR) have been pivotal in understanding its conversion to methionine and formate (B1220265). Seminal studies using cell-free extracts of Klebsiella pneumoniae demonstrated this transformation. researchgate.net When these extracts were supplemented with [1-¹³C]MTR, ATP, Mg²⁺, L-glutamine, and dioxygen, approximately half of the labeled substrate was converted into [¹³C]formate. researchgate.net The identity of the labeled formate was unequivocally confirmed using both ¹³C and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Crucially, analysis by mass spectrometry and NMR showed no incorporation of the ¹³C label into the concurrently biosynthesized methionine. researchgate.net This finding provided direct evidence that the C-1 of MTR is cleaved off to become formate, while the remaining carbon backbone (C-2 to C-5) is utilized for the formation of methionine. researchgate.net This oxidative carbon-carbon bond cleavage is a key step in the methionine salvage pathway. researchgate.net
Use of ¹⁸O₂ to Investigate Oxygen Incorporation in Oxidative Steps
To probe the mechanism of the oxidative cleavage of MTR, experiments have been conducted using an atmosphere enriched with the stable isotope of oxygen, ¹⁸O₂. By metabolizing [1-¹³C]MTR in the presence of ¹⁸O₂, researchers could determine the fate of the molecular oxygen consumed in the reaction. researchgate.net
Mass spectrometry analysis of the reaction products revealed the formation of both [¹⁸O₁]methionine and [¹³C, ¹⁸O₁]formate. researchgate.net The incorporation of a single oxygen atom from ¹⁸O₂ into both major products suggests that the oxidative transformation is catalyzed by a novel intramolecular dioxygenase. researchgate.net This was a significant finding, as it ruled out mechanisms involving the incorporation of oxygen from water and provided insight into the enzymatic reaction that cleaves the MTR molecule.
Enzymatic Assays for Kinetic and Mechanistic Characterization
Understanding the enzymes that act upon MTR and its phosphorylated derivatives is crucial for a complete picture of the methionine salvage pathway. Enzymatic assays are essential for measuring the activity of these enzymes and determining their kinetic properties.
Spectrophotometric and Radiometric Assays for Enzyme Activity
A variety of assays have been developed to measure the activity of key enzymes in MTR metabolism, such as MTR kinase and MTR-1-phosphate isomerase.
Radiometric Assays: A common method for measuring MTR kinase activity involves the use of radiolabeled substrates. nih.gov For instance, an assay using [¹⁴C]MTR allows for the direct measurement of its conversion to MTR-1-phosphate. The reaction is initiated by adding the enzyme, and after a set incubation period, the radioactive product is separated from the substrate, often by ion-exchange chromatography, and quantified by scintillation counting. nih.govresearchgate.net
Spectrophotometric Assays: These assays offer a continuous and often more convenient way to measure enzyme activity. For ATP-dependent enzymes like MTR kinase, activity can be measured by coupling the production of ADP to other enzymatic reactions that result in a change in absorbance. For example, the ADP produced can be used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, consuming NADH. The decrease in NADH concentration can be monitored spectrophotometrically at 340 nm. Coupled enzyme assays are also used for subsequent enzymes in the pathway, such as MTR-1-P isomerase, allowing for continuous activity measurement. tandfonline.com
Determination of Kinetic Parameters (e.g., Km, Vmax)
Kinetic analysis of the enzymes involved in MTR metabolism provides fundamental information about their efficiency and substrate affinity. By measuring reaction rates at varying substrate concentrations, key parameters like the Michaelis constant (Km) and maximum velocity (Vmax) can be determined. These values are critical for understanding how the pathway is regulated and for building accurate metabolic models.
| Enzyme | Organism | Substrate | Km / K₀.₅ | Vmax | Reference |
| MTR Kinase | Enterobacter aerogenes | This compound | 8.1 µM | Not Reported | researchgate.net |
| MTR Kinase | Enterobacter aerogenes | ATP | 74 µM | Not Reported | researchgate.net |
| MTR Kinase (OsMTK1) | Oryza sativa (Rice) | This compound | 16.8 µM (K₀.₅) | 4.9 pmol/min | nih.gov |
| MTR-1-P Isomerase (MtnA) | Bacillus subtilis | S-methyl-5-thio-α-D-ribose 1-phosphate | 138 µM | 20.4 µmol min⁻¹ (mg protein)⁻¹ | tandfonline.com |
| MTRu-1-P Dehydratase (MtnB) | Bacillus subtilis | S-methyl-5-thio-D-ribulose 1-phosphate | 8.9 µM | 42.7 µmol min⁻¹ (mg protein)⁻¹ | tandfonline.com |
K₀.₅ is reported for enzymes like OsMTK1 that exhibit cooperative kinetics.
Genetic Manipulation and Mutant Phenotype Analysis
Altering the genes that code for the enzymes in the methionine salvage pathway is a definitive method for establishing the physiological role of MTR metabolism. By creating and analyzing mutant organisms that lack a specific enzyme (gene knockout), researchers can observe the resulting phenotypic changes.
For example, insertional mutagenesis was used to create a knockout of the unique MTR kinase gene (AtMTK) in the model plant Arabidopsis thaliana. nih.gov These mutant plants were then tested for their ability to grow under different conditions. The key finding was that the AtMTK knockout plants were unable to grow when 5'-methylthioadenosine (MTA), the precursor to MTR, was supplied as the only source of sulfur. nih.gov This demonstrates the essentiality of MTR kinase for salvaging sulfur from MTA.
However, under standard growth conditions where sulfur levels were sufficient, the mutant plants showed no difference in growth compared to wild-type plants. nih.gov This indicates that in Arabidopsis, the methionine salvage pathway is a nonessential metabolic route when sulfur is not a limiting nutrient. nih.gov Similarly, validating pathway activity in other organisms can be achieved using mtnK (the gene for MTR kinase) knockout strains. This approach of combining genetic manipulation with phenotypic analysis is crucial for confirming the function of genes within the MTR metabolic network in vivo.
Gene Knockout Studies of Methionine Salvage Pathway Enzymes
Gene knockout and knockdown techniques are fundamental tools for investigating the function of specific enzymes within the methionine salvage pathway. By deleting or silencing the genes that code for these enzymes, researchers can observe the direct consequences on the pathway and the organism's viability, which validates the enzyme's role.
In bacteria such as Rhodopseudomonas palustris, the deletion of genes like mtnA, which codes for 5-(methylthio)ribose-1-P isomerase, has been instrumental in dissecting novel variations of the MSP. asm.orgasm.org Similarly, studies in Bacillus subtilis have utilized knockouts of mtnK (the gene for MTR kinase) to confirm its essential role in phosphorylating MTR, a critical activation step in the pathway.
In eukaryotes, research using yeast (Saccharomyces cerevisiae) has involved the creation of deletion strains for various pathway enzymes. nih.gov These mutants are often unable to synthesize methionine from its precursor 5'-methylthioadenosine (MTA), demonstrating the indispensability of the salvage pathway. nih.gov In human cells, RNA interference (RNAi) techniques, such as using short hairpin RNA (shRNA), have been employed to silence the expression of specific enzymes. For instance, the knockdown of APIP, the protein now identified as the human 5'-methylthioribulose-1-phosphate dehydratase (mtnB), was shown to be critical for the recycling of methionine from MTA in HeLa cells. uzh.ch
These genetic manipulation studies are often confirmed through complementation, where reintroducing the functional gene into the knockout strain restores the wild-type phenotype, definitively linking the gene to its function within the pathway. asm.org
Analysis of Growth Phenotypes and Metabolite Accumulation in Mutants
A direct consequence of disrupting the methionine salvage pathway via gene knockout is the emergence of distinct growth phenotypes. A common finding across various organisms is that mutant cells are unable to grow in media where methionine is absent and must be synthesized from MTA. uzh.chpnas.org For example, reducing the expression of the enzyme APIP (mtnB) in human HEK-293T cells rendered them unable to use MTA as a methionine source for growth. pnas.org Overexpression of a catalytically inactive APIP mutant also resulted in a dominant negative phenotype, preventing cell growth on MTA-supplemented media. pnas.org
In addition to growth defects, these mutations lead to the accumulation of specific metabolites upstream of the enzymatic block. Yeast cells with deletions in MSP enzymes have been shown to accumulate MTA. pnas.org Similarly, knocking down APIP in human cells impairs flux through the pathway, leading to an increase in the intracellular concentration of MTA. pnas.org In plants, mutations in the pathway can cause pleiotropic phenotypes, and the accumulation of MTA has been confirmed in these mutants. maxapress.com
These findings are critical as they not only confirm the function of the enzyme but also highlight the potential cytotoxicity or regulatory effects of the accumulated metabolites. The analysis of these mutant phenotypes provides a clear picture of the physiological importance of maintaining an intact methionine salvage pathway.
Table 1: Summary of Gene Knockout Studies in the Methionine Salvage Pathway
| Gene Knockout/Knockdown | Organism | Key Phenotype(s) | Accumulated Metabolite(s) |
| mtnA (isomerase) | Rhodopseudomonas palustris | Inability to metabolize MTA through the canonical pathway. asm.orgasm.org | 5-(methylthio)ribose-1-P (inferred) |
| mtnB / APIP (dehydratase) | Human (HeLa, HEK-293T) | Impaired or inhibited cell growth in media with MTA as the sole methionine source. uzh.chpnas.org | 5'-methylthioadenosine (MTA) pnas.org |
| mtk (MTR kinase) | Arabidopsis thaliana (plant) | Partial requirement to sustain high rates of ethylene (B1197577) synthesis. maxapress.com | 5'-methylthioadenosine (MTA) maxapress.com |
| nesR / sahR (regulators) | Ensifer aridi (bacterium) | Negatively impacted symbiosis, salt tolerance, and motility. mdpi.com | Not specified |
Structural Biology Techniques for Enzyme-Ligand Interactions
Structural biology provides an atomic-level view of how enzymes in the methionine salvage pathway recognize and process their substrates, including this compound.
Insights into Enzyme Active Sites and Conformational Changes
The crystal structures of MTR kinase have provided significant insights into its catalytic mechanism. iucr.org The active site is the region of the enzyme where the substrate binds and the chemical reaction occurs. wikipedia.org Structural analysis revealed that the binding of substrates induces local conformational flexibility within the enzyme. iucr.org This flexibility is not a large-scale change but a series of subtle adjustments in the active site that are essential for catalysis. iucr.orgnih.gov
Table 2: Structural Insights from X-ray Crystallography of MTR Kinase
| Enzyme | Organism | Structural Forms Solved | Key Insights |
| MTR kinase | Bacillus subtilis | Apoenzyme, ADP complex, ATP complex, ATP-MTR complex iucr.org | - Possesses a eukaryotic protein kinase-like fold. iucr.org- Substrate binding induces local conformational flexibility in the active site. iucr.org- Provides a detailed mechanism for the phosphorylation of MTR. iucr.org |
Advanced Analytical Chemistry for Research Applications
The study of this compound and its related metabolites relies on powerful analytical techniques capable of detecting and measuring these compounds with high sensitivity and specificity in complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification in Research Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the study of MTR and the methionine salvage pathway. This method combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of tandem mass spectrometry. It allows for the accurate identification and quantification of low-concentration metabolites within complex biological matrices such as plasma, cell extracts, and tissue homogenates. researchgate.net
In research, LC-MS/MS is used to measure the levels of MTR, its precursor MTA, and its phosphorylated product, this compound-1-phosphate (MTR-1-P), in samples from the gene knockout studies described previously. pnas.org For example, it can confirm the accumulation of MTA in cells where a downstream enzyme has been inhibited. pnas.org The technique operates by separating compounds in a liquid phase before they are ionized and fragmented in the mass spectrometer. The resulting mass-to-charge ratios of the parent ion and its specific fragments create a unique signature, allowing for unambiguous identification and precise quantification, even at very low levels. researchgate.netsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the study of this compound (MTR). It provides detailed information on the atomic-level structure of the molecule, which is crucial for its unambiguous identification and for distinguishing it from other isomers. The interpretation of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the complete assignment of all hydrogen and carbon atoms in the molecule, confirming the connectivity and stereochemistry, such as the β-configuration of certain ribose derivatives. researchgate.net
Beyond static structural confirmation, NMR is a powerful tool for investigating the metabolic fate of MTR. Through the use of isotopically labeled substrates, researchers can trace the transformation of MTR within biological systems. For instance, studies using [1-¹³C]methylthioribose in cell-free extracts of Klebsiella pneumoniae have unequivocally demonstrated its metabolic pathway. researchgate.net By monitoring the appearance of a ¹³C-labeled product using NMR spectroscopy, researchers confirmed that the C-1 carbon of MTR is directly converted to formate. researchgate.net This type of metabolic study is vital for understanding the step-by-step enzymatic reactions in pathways like the methionine salvage pathway. The technique is sensitive enough to track the incorporation of deuterium (B1214612) from D₂O into substrates, further elucidating enzyme mechanisms. researchgate.net
| NMR Technique | Application | Type of Information Obtained | Reference |
|---|---|---|---|
| ¹H NMR | Structural Elucidation | Chemical shifts and coupling constants of protons, confirming the arrangement and stereochemistry of the ribose ring. Anomeric proton signals are particularly diagnostic for configuration. | researchgate.net |
| ¹³C NMR | Structural Elucidation | Chemical shifts of each carbon atom, providing a unique fingerprint of the carbon skeleton and identifying functional groups. | researchgate.netufrgs.br |
| Isotope-Edited NMR (e.g., ¹³C, ²H) | Metabolic Studies | Tracing the fate of specific atoms from an isotopically labeled precursor (e.g., [1-¹³C]MTR) through a metabolic pathway to identify the final products (e.g., [¹³C]formate). | researchgate.net |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Conformational Analysis | Provides information about the spatial proximity of protons, helping to determine the three-dimensional conformation of the molecule in solution. | ufrgs.br |
Computational Approaches in Enzyme Mechanism and Pathway Analysis
Molecular Modeling and Docking for Enzyme-Substrate Interactions
Molecular modeling and docking are powerful computational methods used to predict and analyze the interaction between a substrate, like this compound or its phosphorylated form, and its corresponding enzyme at the molecular level. These techniques rely on the three-dimensional crystal structures of the enzymes, such as the multiple structures available for S-methyl-5-thioribose kinase in the Protein Data Bank (PDB). wikipedia.org By simulating the binding of the substrate into the enzyme's active site, researchers can identify key amino acid residues involved in recognition, binding, and catalysis.
Docking studies can reveal an elaborate network of interactions, including hydrogen bonds and electrostatic interactions, that stabilize the substrate within the active site. oup.com For example, analysis of nucleotide binding to enzymes shows that specific residues are responsible for coordinating with the ribose hydroxyl groups, while others interact with the base or phosphate (B84403) groups. oup.com This information is critical for understanding enzyme specificity and mechanism. Furthermore, these models can explain why certain substrate analogues are poor substrates due to steric hindrance with active site residues. oup.com This approach has been used to design potential enzyme inhibitors; for instance, analogues of thio-arabinofuranosides were designed based on docking studies with the antigen 85C enzyme from Mycobacterium tuberculosis. researchgate.net
| Component | Role in Computational Analysis | Example Finding | Reference |
|---|---|---|---|
| Enzyme 3D Structure | Provides the structural template of the active site for docking simulations. Crystal structures for enzymes like S-methyl-5-thioribose kinase are essential starting points. | The active site is often a tunnel or cleft that can accommodate the substrate. | wikipedia.orgoup.com |
| Substrate (e.g., MTR) | The molecule ("ligand") that is computationally placed into the enzyme's active site to find the most favorable binding orientation. | The entire nucleotide, not just the phosphate groups, often enters the active site tunnel. | oup.com |
| Amino Acid Residues | Form the active site and interact with the substrate through various non-covalent forces. | Specific arginine and lysine (B10760008) residues are often crucial for coordinating the phosphate and ribose moieties of the substrate. | oup.com |
| Binding Score/Energy | A calculated value that estimates the binding affinity between the enzyme and substrate, used to rank different binding poses. | Modifications to a substrate that cause steric clashes with key residues (e.g., Lys427) result in poor binding and reduced catalytic activity. | oup.com |
Metabolic Flux Modeling to Simulate Pathway Dynamics
Metabolic flux modeling is a computational technique used to quantify the rates of reactions throughout a metabolic network, providing a dynamic view of cellular metabolism. nih.govacs.org This systems-level approach often involves feeding cells an isotopically labeled nutrient, such as ¹³C-methionine, and then measuring the labeling patterns of intracellular metabolites using methods like liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org The resulting data is then used in computational models to calculate the flux, or rate of turnover, through specific pathways, including the methionine salvage pathway where this compound is an intermediate. nih.govmdpi.com
This methodology allows researchers to quantify what proportion of methionine metabolism proceeds through different routes, such as protein synthesis, transmethylation, and the polyamine synthesis pathway which produces the precursor to MTR. nih.gov Studies in human fibrosarcoma cell lines have used this approach to determine how the deletion of a key methionine salvage enzyme, methylthioadenosine phosphorylase (MTAP), affects pathway dynamics. nih.govresearchgate.net The models showed that in cells lacking MTAP, the methionine salvage flux is zero, leading to the accumulation and secretion of 5'-methylthioadenosine (MTA). nih.gov Such models are invaluable for predicting the metabolic consequences of genetic variations or enzyme deficiencies and for understanding how metabolic pathways are regulated. pnas.org
| Metabolic Flux (Reaction) | Description | Flux in MTAP-Positive Cells (nmol/μL-cells/h) | Flux in MTAP-Negative Cells (nmol/μL-cells/h) | Reference |
|---|---|---|---|---|
| Net Methionine Uptake (v_uptake) | Rate of methionine transport into the cell from the medium. | 0.77 ± 0.04 | 0.74 ± 0.04 | nih.gov |
| Propylamine Transfer (v₂) | Flux related to polyamine synthesis, producing MTA. | 0.11 ± 0.01 | 0.11 ± 0.015 | nih.gov |
| Methionine Salvage (v₄) | Flux of recycling MTA back to methionine. Involves MTR as an intermediate. | 0.11 ± 0.01 | 0 | nih.gov |
| Transmethylation (v₅) | Flux through reactions where S-adenosylmethionine (SAM) is used as a methyl donor. | 0.12 ± 0.02 | 0.13 ± 0.02 | nih.gov |
*Data adapted from a study on human fibrosarcoma cell lines (HT1080). nih.govresearchgate.net Fluxes represent the rate of metabolite conversion.
Future Directions in S Methyl 5 Thio D Ribose Research
Elucidation of Uncharacterized Enzymes and Novel Pathway Variants
A primary focus for future research is the identification and characterization of enzymes that remain unassigned in the methionine salvage pathway of various organisms, as well as the discovery of entirely new pathway variations. Although the MSP is often depicted as a single conserved route, significant variations exist across the domains of life. nih.govnih.gov
In eukaryotes, the pathway generally involves six enzymatic steps to recycle 5'-methylthioadenosine (MTA) back to methionine. plos.org However, bioinformatics and genetic studies continue to reveal alternative strategies. For instance, in the bacterium Bacillus subtilis, the enolase and phosphatase activities, which are handled by a single bifunctional enzyme (MtnC) in some organisms, are performed by two distinct polypeptides, MtnW and MtnX. nih.gov The discovery of proteins like APIP, which was identified as the human mtnB (the dehydratase enzyme in the pathway), highlights that even in well-studied organisms, key components of the pathway have only recently been characterized. plos.org
Furthermore, novel shunts and alternative metabolic fates for MSP intermediates are being uncovered. A notable example is the oxygen-independent MTA-isoprenoid shunt discovered in Rhodospirillum rubrum, which links MTA metabolism to the production of methanethiol (B179389) and a precursor for isoprenoid synthesis. asm.orgresearchgate.net The existence of such pathways suggests that MTR and its precursors can be channeled into diverse metabolic networks depending on the organism and environmental conditions. Future work will likely involve a combination of genomics, proteomics, and metabolomics to identify these uncharacterized enzymes and map novel pathway topologies, revealing greater metabolic flexibility than previously appreciated. nih.govasm.org
Table 1: Comparison of Canonical and Variant Methionine Salvage Pathways
| Step | Canonical Pathway (e.g., Klebsiella pneumoniae) | Variant Pathway (Bacillus subtilis) | Variant Pathway (Rhodospirillum rubrum) |
| MTA Conversion | MTA nucleosidase (MtnN) & MTR kinase (MtnK) | MTA nucleosidase (MtnN) & MTR kinase (MtnK) | MTA-isoprenoid shunt |
| Enolase/Phosphatase | Bifunctional Enolase-Phosphatase (MtnC) | Separate Enolase (MtnW - a RuBisCO-like protein) and Phosphatase (MtnX) | Not applicable (leads to methanethiol and DXP) |
| Oxygen Dependence | Oxygen-dependent aci-reductone dioxygenase (MtnD) | Oxygen-dependent aci-reductone dioxygenase (MtnD) | Oxygen-independent |
| Key Output | Methionine | Methionine | Methanethiol, 1-deoxy-D-xylulose-5-phosphate (DXP) |
Deeper Understanding of Species-Specific Metabolic Adaptations and Evolution
The methionine salvage pathway is a prime example of metabolic diversity and evolutionary adaptation. The pathway's evolution is complex, with evidence suggesting that different polypeptides have been recruited to perform necessary reactions in various lineages (convergent evolution). nih.govnih.gov A fascinating case is the use of RuBisCO-like proteins (RLPs) as the enolase enzyme in the MSP of certain bacteria, including Bacillus subtilis. oup.com These RLPs are homologous to the carbon-fixing enzyme RuBisCO but lack its carboxylase activity, having been adapted for a role in methionine recycling. oup.com The bacterium Rhodopseudomonas palustris is even more unusual, possessing two RuBisCOs and two RLPs, with only one RLP confirmed to function in an MSP. asm.org
The dependence on oxygen for the canonical pathway suggests it co-evolved with aerobic life. nih.govnih.gov However, the discovery of anaerobic variants, such as the MTA-isoprenoid shunt in R. rubrum, indicates that solutions for salvaging methionine have also evolved in oxygen-free environments. researchgate.net Future research will focus on broader comparative genomic analyses to trace the evolutionary history of MSP enzymes. This will help scientists understand how environmental pressures, such as oxygen availability and nutrient sources, have shaped the pathway's architecture across different species and ecological niches. nih.gov Investigating the independent evolutionary origins of related metabolic systems, like the Mtr pathway for electron transfer, can provide a model for understanding how such complex enzyme systems arise and diversify. nih.gov
Exploration of Unidentified Biological Functions and Signaling Roles
Beyond its canonical role in regenerating methionine, the MSP and its intermediates are emerging as key players in cellular regulation and signaling. Future investigations will aim to uncover these non-canonical functions. Metabolites of the pathway, including MTA and 2-keto-4-methylthiobutyrate (KMTB), have been found to induce apoptosis. plos.org More recently, the MSP has been directly linked to the regulation of inflammatory cell death (pyroptosis). pnas.org The enzyme APIP (the human mtnB) controls the intracellular level of MTA, which in turn modulates the inflammasome; this discovery positions the MSP as a critical regulator of innate immunity. pnas.org
Furthermore, there are indications that the pathway may generate signaling molecules. In B. subtilis, the aci-reductone dioxygenase step can lead to the production of carbon monoxide, suggesting a potential role for this gas as a signaling molecule in bacteria, analogous to nitric oxide or carbon monoxide in eukaryotes. nih.gov The central molecule, MTR, and its phosphorylated derivative, MTR-1-P, may also possess as-yet-unidentified regulatory roles. A key future direction will be to explore how the flux through the MSP is integrated with other major cellular processes and to identify the direct molecular targets of its intermediates, thereby revealing new layers of metabolic control and cell signaling. nih.gov
Development of Research Probes and Tools Based on S-methyl-5-thio-D-ribose and its Analogues
Advancing the study of the MSP requires sophisticated chemical tools to probe enzyme mechanisms and track metabolic flux. A significant area for future development is the synthesis and application of novel MTR analogues and activity-based probes.
Historically, isotopically labeled substrates have been invaluable. For example, the use of [1-¹³C]methylthioribose and ¹⁸O₂ was crucial in demonstrating that C-1 of the ribose moiety is released as formate (B1220265) and that the reaction involves a novel intramolecular dioxygenase in Klebsiella pneumoniae. nih.gov Similarly, [¹⁴C-methyl]AdoMet has been used to synthesize ¹⁴C-MTR for enzyme assays. nih.gov The continued use of stable isotope labeling will be essential for metabolic flux analysis.
Looking forward, the focus will shift towards more complex molecular probes. This includes:
Mechanism-based inhibitors: Designing MTR analogues that can covalently modify the active sites of MSP enzymes to trap catalytic intermediates and aid in mechanistic studies.
Activity-based probes (ABPs): Developing probes that incorporate a reactive "warhead," a photoaffinity tag (like diazirine), and a bioorthogonal handle (like an alkyne). mdpi.com Such tools, while not yet developed specifically for most MSP enzymes, would allow for the visualization and quantification of enzyme activity in complex biological samples like cell lysates. mdpi.com
Inhibitory Analogues: Synthesizing MTR analogues designed to act as specific inhibitors. Research into 5-S-alkyl-5-thio-arabinofuranosides (analogues with an arabinose sugar backbone) as potential antimycobacterial agents demonstrates the feasibility of this approach for targeting pathways that use thio-sugar intermediates. researchgate.net
These advanced chemical tools will be critical for validating new enzymes, dissecting complex reaction mechanisms, and identifying conditions under which the MSP is active.
Table 2: Examples of Chemical Probes and Analogues in MTR-related Research
| Probe/Analogue | Application | Research Finding |
| [1-¹³C]methylthioribose | Tracing carbon fate in K. pneumoniae | C-1 of MTR is converted to formate. nih.gov |
| ¹⁸O₂ | Investigating oxygen incorporation | One oxygen atom from O₂ is incorporated into formate and the other into the methionine precursor. nih.gov |
| ¹⁴C-MTR | Substrate for enzyme assays | Used to measure the activity of MTR kinase. nih.gov |
| 5-S-alkyl-5-thio-arabinofuranosides | Inhibitor development for Mycobacterium | Analogues showed inhibitory activity against M. smegmatis, demonstrating the potential of thio-sugar derivatives as anti-infectives. researchgate.net |
Investigation into the Role of this compound metabolism in Host-Microbe Interactions
The interplay between the host and its resident microbiota is a critical frontier in biology, and methionine metabolism is emerging as a key aspect of this relationship. nih.gov The gut microbiota significantly influences the host's methionine metabolism. frontiersin.orgbiocrates.com Future research must clarify the specific contributions of microbial MSPs to the host's methionine pool and how this impacts host physiology. nih.gov
A particularly compelling area of investigation is the role of the MSP in interspecies metabolic exchange within microbial communities. Recent studies have shown that the production of volatile methyl mercaptan (a compound associated with halitosis) by the oral bacterium Fusobacterium nucleatum is stimulated by metabolic interactions with Streptococcus gordonii. nih.gov This interaction is fueled by the transfer of metabolites that feed into the methionine salvage pathway of F. nucleatum. nih.govresearchgate.net This highlights how MTR metabolism can be a cornerstone of microbial community structure and function.
Future studies will likely employ co-culture systems, gnotobiotic animal models, and multi-omics approaches to:
Map the exchange of MSP-related metabolites between different microbial species and between the microbiota and the host.
Determine how dietary components affect microbial MSP activity and the subsequent impact on host health. biocrates.com
Investigate if targeting microbial MSPs could be a therapeutic strategy for diseases linked to dysbiosis or altered methionine metabolism. biocrates.com
Advanced Mechanistic Studies of Complex Enzymatic Reactions within the Pathway
Two enzymes, in particular, present fascinating mechanistic questions:
Methylthio-D-ribose-1-phosphate (MTR-1-P) isomerase (MtnA): This enzyme catalyzes an unusual aldose-ketose isomerization of a phosphate (B84403) ester. chemrxiv.org Recent studies using kinetic isotope effects have challenged canonical isomerization mechanisms (which typically involve an enediol intermediate) and instead support a novel E2 elimination–tautomerization sequence. chemrxiv.org Future work could involve time-resolved crystallography and computational modeling to visualize the proposed transition states and conformational changes that facilitate this unique reaction.
Aci-reductone dioxygenase (ARD): This enzyme catalyzes a complex oxidative cleavage. Isotope labeling studies in K. pneumoniae suggest a novel intramolecular dioxygenase mechanism. nih.gov Advanced spectroscopic techniques (e.g., EPR, Resonance Raman) combined with structural biology will be essential to characterize the metal cofactor's environment and elucidate how the enzyme controls the reaction with dioxygen to achieve specific C-C bond cleavage.
Additionally, the final transamination step to produce methionine can be catalyzed by various aminotransferases with broad specificity. plos.org Understanding the structural basis for this promiscuity and how the cell prioritizes KMTB as a substrate are also important areas for future mechanistic inquiry.
Q & A
Basic Research Questions
Q. What are the primary metabolic roles of S-methyl-5-thio-D-ribose in cellular systems, and how can its presence be experimentally validated?
- Answer: This compound (MTR) is a dead-end metabolite in the spermidine biosynthesis pathway, where it is secreted due to incomplete metabolic integration . To validate its presence, researchers can employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for quantification in biological matrices. Isotopic labeling (e.g., ¹³C or ³²P) can trace its metabolic flux, while enzymatic assays using S-methyl-5-thioribose kinase (EC 2.7.1.100) confirm its phosphorylation to S-methyl-5-thio-α-D-ribose 1-phosphate .
Q. What analytical techniques are recommended for quantifying This compound in biological samples?
- Answer: Reverse-phase HPLC with UV detection (λ = 260 nm) is commonly used, while LC-MS/MS offers higher sensitivity for low-abundance samples . Protocols should include internal standards (e.g., deuterated MTR) to correct for matrix effects. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential, particularly for distinguishing MTR from isomers .
Q. How is This compound integrated into the methionine salvage pathway?
- Answer: MTR is a product of 5'-methylthioadenosine (MTA) degradation via 5'-methylthioadenosine nucleosidase, followed by phosphorylation to MTRP by S-methyl-5-thioribose kinase. This pathway is critical in microbial and plant systems for recycling sulfur-containing metabolites . Researchers can validate pathway activity using gene knockout strains (e.g., mtnK mutants) and measure adenosine triphosphate (ATP) consumption via spectrophotometric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in flux balance analysis (FBA) results involving This compound?
- Answer: MTR’s status as a dead-end metabolite often blocks flux in FBA models . To address discrepancies:
- Reaction pruning: Remove reactions consuming/producing MTR unless supported by experimental evidence.
- Genetic validation: Use CRISPR/Cas9 to delete mtnK (MTR kinase) and measure extracellular MTR accumulation via extracellular metabolomics .
- Multi-omic integration: Pair FBA with transcriptomic data to identify condition-specific pathway activation .
Q. What strategies are effective for elucidating the kinetic mechanisms of S-methyl-5-thioribose kinase with This compound?
- Answer:
- Enzyme kinetics: Perform in vitro assays with purified kinase, varying ATP and MTR concentrations. Use the Michaelis-Menten equation to derive Kₘ and Vₘₐₓ.
- Inhibitor screening: Test analogs like 5'-methylthioinosine for competitive inhibition .
- Structural analysis: Resolve the enzyme’s 3D structure via X-ray crystallography (e.g., PDB ID: 2PUP) to identify substrate-binding residues .
Q. How can experimental designs be optimized to explore non-canonical roles of This compound in microbial stress responses?
- Answer:
- Multi-omics approach: Combine metabolomics (MTR levels under stress) with proteomics (kinase expression) and RNA-seq (pathway regulation).
- Genetic screens: Use transposon mutagenesis to identify genes co-regulated with mtnK.
- Cross-species analysis: Compare MTR secretion in E. coli versus S. cerevisiae under oxidative stress .
Methodological Guidelines
- Data Validation: Always include biological replicates (n ≥ 3) and negative controls (e.g., enzyme-free reactions) in kinetic studies .
- Computational Tools: Use COBRA Toolbox for FBA and PyMol for structural visualization .
- Reporting Standards: Follow the Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility, including raw data deposition in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
